molecular formula C20H16ClNO2S B2393396 (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 1164520-79-9

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B2393396
CAS RN: 1164520-79-9
M. Wt: 369.86
InChI Key: XORFMZOCVUUECZ-LFYBBSHMSA-N
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Description

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C20H16ClNO2S and its molecular weight is 369.86. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Biological Activity Studies

A study by Viji et al. (2020) utilized quantum chemical methods and vibrational spectral techniques to characterize the molecule closely related to (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one. This compound showed antimicrobial activity, indicating its potential as a bioactive molecule. Molecular docking was employed to explore its interactions with proteins, revealing hydrogen bonds and binding energies that could contribute to its biological functions. The research highlighted the molecule's stability and reactivity, useful in developing new pharmacological agents (Viji et al., 2020).

Molecular Structure and Spectroscopic Data Analysis

Another research by Viji et al. (2020) focused on the molecular structure and spectroscopic data of a similar compound. Through DFT calculations and spectroscopic analysis, they provided detailed insights into the molecular parameters, including bond lengths and angles. This work contributes to understanding the structural and electronic properties of such compounds, laying the groundwork for further biological and pharmacological research (Viji et al., 2020).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of new derivatives based on the thiazolyl-pyrazoline scaffold has shown potential in the development of novel compounds with enhanced biological activities. These studies focus on creating and evaluating the properties of new molecules, contributing to the discovery of new therapeutic agents with antimicrobial and anticancer properties. The structural elucidation of these compounds provides valuable information for the design of drugs with targeted biological activities (Khalifa et al., 2017; Patel et al., 2013).

Docking Studies and Biological Potency

Docking studies play a crucial role in understanding the interaction between these compounds and biological targets. By simulating the binding of these molecules to enzymes or receptors, researchers can predict their biological activities and potential therapeutic applications. These studies are instrumental in the rational design of compounds with desired biological properties, guiding the development of new drugs (Katariya et al., 2021; Liaras et al., 2011).

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S/c1-13-19(25-20(22-13)15-6-8-16(21)9-7-15)18(23)12-5-14-3-10-17(24-2)11-4-14/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORFMZOCVUUECZ-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one

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